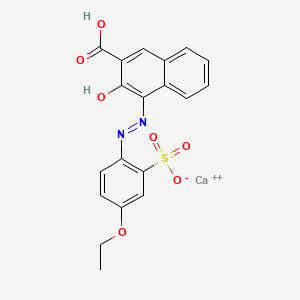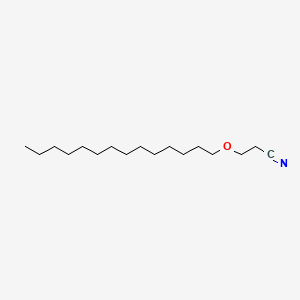
Propanenitrile, 3-(tetradecyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-(tetradecyloxy)- can be synthesized through the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution. The reaction is typically heated under reflux to ensure complete substitution . Another method involves the dehydration of primary amides using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production of nitriles, including propanenitrile, 3-(tetradecyloxy)-, often involves the ammoxidation of alcohols or aldehydes. For example, the ammoxidation of propanol can produce propionitrile, which can then be further modified to obtain the desired compound .
化学反应分析
Types of Reactions
Propanenitrile, 3-(tetradecyloxy)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of dilute acid or alkali, nitriles can be hydrolyzed to carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Addition: Grignard reagents (RMgX) in dry ether.
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
科学研究应用
Propanenitrile, 3-(tetradecyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of propanenitrile, 3-(tetradecyloxy)- involves its interaction with various molecular targets. The nitrile group (-CN) can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products . The long alkyl chain allows it to interact with hydrophobic regions of biological molecules, potentially disrupting their function .
相似化合物的比较
Similar Compounds
Propionitrile (Ethyl cyanide): A simple aliphatic nitrile with a shorter alkyl chain.
Acetonitrile: A widely used solvent in organic synthesis with a much shorter alkyl chain.
Butyronitrile: Another aliphatic nitrile with a slightly longer alkyl chain than propionitrile.
Uniqueness
Propanenitrile, 3-(tetradecyloxy)- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where longer hydrophobic chains are advantageous, such as in the synthesis of surfactants and specialty chemicals .
属性
CAS 编号 |
68527-83-3 |
|---|---|
分子式 |
C17H33NO |
分子量 |
267.4 g/mol |
IUPAC 名称 |
3-tetradecoxypropanenitrile |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18/h2-14,16-17H2,1H3 |
InChI 键 |
NSEZEILPAFNORQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCOCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


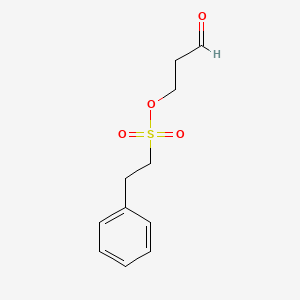
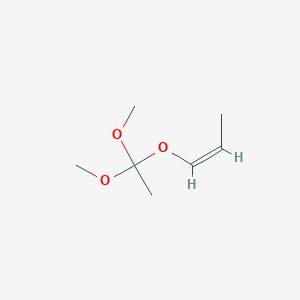
![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)
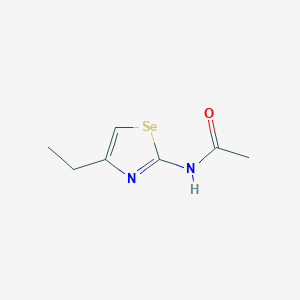
![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)
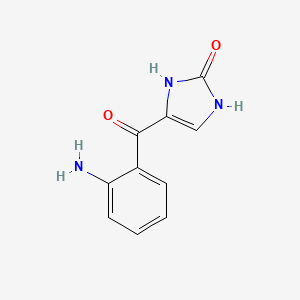
![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
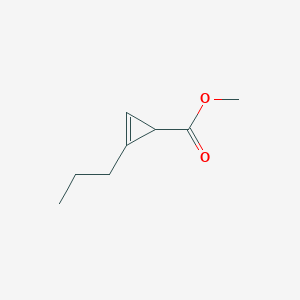
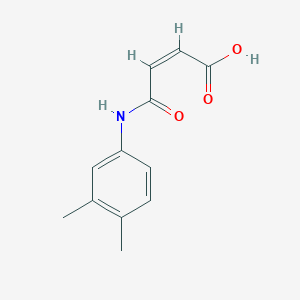
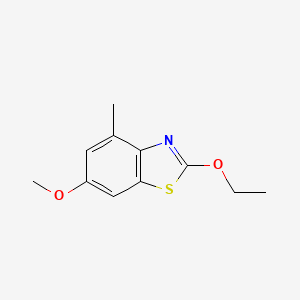
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
